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Introduction

Surinabant (SR147778) is a second-generation, potent, and selective cannabinoid receptor
type 1 (CB1) antagonist developed by Sanofi-Aventis (now Sanofi).[1][2][3] It belongs to the
1,5-diarylpyrazole chemical class, similar to the first-in-class CB1 antagonist, rimonabant.[1][4]
The rationale for the development of Surinabant and other CB1 antagonists stemmed from the
discovery of the endocannabinoid system and its crucial role in regulating energy balance,
appetite, and reward pathways. The initial therapeutic targets for Surinabant included nicotine
addiction (smoking cessation), obesity, and other addictive disorders like alcoholism. However,
despite promising preclinical data and a clear mechanism of action, its development was
ultimately halted due to safety concerns that plagued the entire class of centrally-acting CB1
antagonists.

Discovery and Preclinical Characterization

The development of CB1 receptor antagonists was a logical step following the discovery of the
cannabinoid receptors (CB1 and CB2) in the early 1990s and the identification of endogenous
cannabinoids like anandamide. The well-known appetite-enhancing effects of cannabis
(mediated by THC, a CB1 agonist) suggested that blocking this receptor could decrease
appetite and food intake. This led to the development of rimonabant, the first selective CB1
receptor antagonist, in 1994,

Surinabant (SR147778) was developed as a second-generation antagonist with a longer
duration of action and enhanced oral activity compared to rimonabant. This improved profile
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was attributed to the presence of a more metabolically stable ethyl group at the 4-position of its
pyrazole ring.

In Vitro Profile

Surinabant demonstrated high affinity and selectivity for the CB1 receptor in a variety of in
vitro assays. It binds with nanomolar affinity to rat and human CB1 receptors while showing
significantly lower affinity for CB2 receptors, establishing its selectivity. Functional assays
confirmed its antagonist properties, where it effectively blocked the intracellular signaling
cascades initiated by CB1 receptor agonists.

Table 1: In Vitro Quantitative Data for Surinabant (SR147778)

Parameter Species/System Value Reference
Binding Affinity (Ki)
CB1 Receptor Rat Brain 0.56 nM
CB1 Receptor Human (recombinant) 3.5 nM
CB2 Receptor Rat Spleen >400 nM
CB2 Receptor Human (recombinant) >400 nM
Functional Activity
Agonist-induced MAP CHO cells (human
_ o IC50 = 9.6 nM
Kinase Activity CB1)
Agonist-inhibited
U373 MG cells pA2 = 8.2
Adenylyl Cyclase
Agonist-inhibited
Mouse Vas Deferens Mouse pA2 =8.1

Contraction

Experimental Protocols: In Vitro Assays

o Radioligand Binding Assays: Membranes from rat brain or cells expressing recombinant

human CB1/CB2 receptors were incubated with a radiolabeled cannabinoid agonist (e.g.,

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.benchchem.com/product/b1681792?utm_src=pdf-body
https://www.benchchem.com/product/b1681792?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[3H]-CP 55,940) in the presence of varying concentrations of Surinabant. The amount of
radioligand displaced by Surinabant was measured to determine its binding affinity (Ki
value). Selectivity was determined by comparing Ki values for CB1 and CB2 receptors.

o Adenylyl Cyclase Activity Assay: U373 MG cells, which endogenously express CB1
receptors, were stimulated with forskolin to increase intracellular cyclic AMP (CAMP) levels. A
CB1 agonist (e.g., CP 55,940) was added to inhibit this stimulation. Surinabant was then
introduced at various concentrations to measure its ability to antagonize the agonist's
inhibitory effect. The antagonist potency is expressed as a pA2 value.

o Mitogen-Activated Protein (MAP) Kinase Assay: Chinese Hamster Ovary (CHO) cells
expressing the human CB1 receptor were treated with a CB1 agonist to induce MAP kinase
activity. The ability of Surinabant to block this agonist-induced activity was quantified, with
the results expressed as an IC50 value, the concentration required to inhibit 50% of the
maximal response.

In Vivo Profile

Preclinical studies in animal models confirmed that Surinabant was orally active and effectively
antagonized the central effects of cannabinoid agonists. Furthermore, when administered alone
(per se), Surinabant demonstrated the ability to reduce consummatory behaviors, which
supported its development for obesity and addiction.

Table 2: In Vivo Preclinical Data for Surinabant (SR147778)
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Parameter Species Effect Value (Dose) Reference

Displacement of
. o [3H]-CP 55,940 ED50 = 3.8
Ex Vivo Binding Mouse )
from brain mg/kg (oral)

membranes

Antagonism of

agonist-induced

Pharmacological hypothermia,
) Mouse ) 0.3 - 3 mg/kg
Antagonism analgesia, and
reduced Gl
transit

Reduction of

ethanol or
Per Se Effects Mouse/Rat 0.3 - 10 mg/kg
sucrose
consumption
Reduction of
food intake
Rat 0.3 - 10 mg/kg
(fasted and non-
deprived)
Suppression of
o 0.3 - 10 mg/kg
sP Rats alcohol drinking )
: (i.p.)
behavior

Experimental Protocols: In Vivo Assays

e Ex Vivo Binding: Mice were administered Surinabant orally. At various time points, the
animals were sacrificed, and their brains were removed. Brain membranes were prepared
and incubated with a radiolabeled cannabinoid to assess the occupancy of CB1 receptors by
Surinabant. The dose required to achieve 50% displacement (ED50) was calculated.

o Cannabinoid Tetrad Antagonism: Rodents were pre-treated with Surinabant before being
administered a potent synthetic cannabinoid agonist (like WIN55212-2 or CP 55,940). The
ability of Surinabant to block the classic "tetrad" of cannabinoid effects—hypothermia,
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analgesia (tested via hot plate or tail-flick), suppression of locomotor activity, and catalepsy—
was then measured.

o Consummatory Behavior Models: To test for effects on addiction and appetite, rats or mice
were given access to solutions of ethanol, sucrose, or standard chow. Surinabant was
administered, and the subsequent change in consumption over a set period was measured
and compared to a vehicle-treated control group.

CB1 Receptor Signaling and Antagonism

Surinabant acts by blocking the CB1 receptor, which is a G-protein coupled receptor (GPCR).
When activated by endocannabinoids (like anandamide or 2-AG) or exogenous agonists (like
THC), the CB1 receptor couples to inhibitory Gi/o proteins. This coupling leads to the inhibition
of adenylyl cyclase, which reduces the production of cCAMP, and the activation of the MAP
kinase pathway. By binding to the receptor without activating it, Surinabant prevents these
downstream signaling events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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